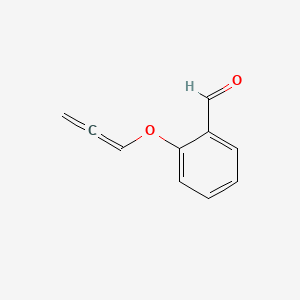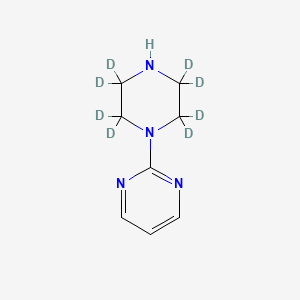
Metolachlor-d6
Descripción general
Descripción
Metolachlor-d6 is a deuterated form of metolachlor, a widely used herbicide belonging to the chloroacetanilide family. This compound is primarily utilized in agricultural settings to control a variety of grasses and broadleaf weeds. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental fate analysis.
Mecanismo De Acción
Target of Action
Metolachlor-d6, like its parent compound Metolachlor, is a part of the chloroacetamide chemical family and belongs to the Weed Science Society of America (WSSA) Group 15 herbicide class . The primary targets of this compound are the very long chain fatty acids in plants . These fatty acids play a crucial role in the growth and development of seedling shoots .
Mode of Action
This compound inhibits the formation of very long chain fatty acids, thereby inhibiting seedling shoot growth . This interaction with its targets results in the control of a variety of annual grasses and broadleaf weeds in crops .
Pharmacokinetics
It is known that the compound is used as a pre-emergent herbicide, which suggests that it is applied to the soil and absorbed by the plants from there . The presence of deuterium in this compound could potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The result of this compound action is the effective control of a variety of annual grasses and broadleaf weeds in crops . In terms of its effect on non-target organisms, there is no clear link between S-metolachlor exposure and incidence of cancer in humans .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, microbial degradation is predominantly responsible for the removal of Metolachlor from soil and water . Furthermore, organic waste amendments can modify the metabolic pathways of S-Metolachlor .
Análisis Bioquímico
Biochemical Properties
The transformation products of Metolachlor, including Metolachlor-d6, may interact with various enzymes and proteins in the soil microbiome, affecting biochemical reactions .
Cellular Effects
Given its similarity to Metolachlor, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a derivative of Metolachlor, it may share similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metolachlor, the parent compound, is known to degrade rapidly in soil . This suggests that this compound may also exhibit changes in its effects over time, including degradation and potential long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to Metolachlor, it may be involved in similar metabolic pathways and interact with the same enzymes or cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metolachlor-d6 involves the incorporation of deuterium atoms into the metolachlor molecule. The process typically starts with the deuteration of 2-ethyl-6-methylaniline, followed by condensation with methoxy acetone to form an imine. This imine is then hydrogenated to yield the secondary amine, which is subsequently acetylated with chloroacetyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Metolachlor-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in this compound is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Metolachlor-d6 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Studies: Used to trace the environmental fate and degradation pathways of metolachlor.
Mass Spectrometry: Serves as an internal standard in quantitative analysis.
Biological Studies: Helps in studying the metabolism and biotransformation of metolachlor in various organisms.
Industrial Applications: Used in the development and testing of new herbicidal formulations.
Comparación Con Compuestos Similares
Similar Compounds
Acetochlor: Another chloroacetanilide herbicide with similar applications.
Alachlor: Used for controlling grasses and broadleaf weeds in crops.
Butachlor: Commonly used in rice paddies for weed control.
Uniqueness
Metolachlor-d6 is unique due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies .
Propiedades
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-XCPSXBTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010012 | |
| Record name | Metolachlor-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-97-0 | |
| Record name | Metolachlor-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Metolachlor-d6 used in this study instead of regular Metolachlor?
A1: this compound serves as an internal standard in this research []. Internal standards are crucial in analytical chemistry, especially when using techniques like mass spectrometry. They are added to samples, calibration standards, and quality control samples at a known concentration.
Q2: How does the use of this compound improve the reliability of Metolachlor quantification in environmental water samples?
A2: The study demonstrates that matrix effects can significantly impact the accurate determination of Metolachlor in different water types []. By using this compound, the researchers could effectively correct for these matrix effects:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)



![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)



